

An In-depth Technical Guide to the Synthesis of Quizalofop-ethyl-d3

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This technical guide provides a comprehensive overview of the synthesis pathway for **Quizalofop-ethyl-d3**, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and drug discovery. It details the chemical reactions, experimental methodologies, and relevant quantitative data, presented in a clear and structured format.

Overview of the Synthesis Pathway

Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of the deuterated analog, **Quizalofop-ethyl-d3**, follows the same core pathway, with the introduction of deuterium atoms at the ethyl ester group in the final stage.

The general synthesis of Quizalofop-ethyl involves two primary methods. One common commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone. This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate ethyl propionate derivative to yield the final product.[2][3]

Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach is employed, often involving a stereoselective alkylation step.[3]



For the synthesis of **Quizalofop-ethyl-d3**, the final esterification step is modified to incorporate a deuterated ethyl group.

Quantitative Data

The following tables summarize the quantitative data available for the synthesis of Quizalofopethyl and its intermediates.

Table 1: Reaction Yields and Product Purity

Step/Product	Description	Yield	Purity	Source
Intermediate	2-(4- hydroxyphenoxy) -6- chloroquinoxalin e	96.4-97.3% (molar yield)	98.2-98.7%	[5]
Final Product	Quizalofop-P- ethyl	95.3% (molar yield)	98.2% (chemical), 99.3% (optical)	[6]
Final Product	Quizalofop-P- ethyl (Improved Process)	Improved	98% (total esters), 99% (optical)	[7]

Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard



Compound	Analytical Method	Parameter	Value	Source
Quizalofop-P- ethyl	LC/MS/MS	Retention Time	~3.3 min	[8]
Quizalofop-P- ethyl	LC/MS/MS	LOQ in Soil	0.005 mg/kg	[8]
Quizalofop-P- ethyl	LC/MS/MS	Ion Transition	m/z 373.1 → 299.0	[9]
D3-Quizalofop- ethyl	N/A	Concentration in Solution	100 μg/ml in Acetonitrile	[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Quizalofop-ethyl, which can be adapted for the synthesis of **Quizalofop-ethyl-d3**.

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

This protocol is based on a patented method for the synthesis of the key intermediate. [5]

- Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol), hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).
- Reaction: Stir the mixture and heat to reflux.
- Addition of Base: Slowly drip in liquid caustic soda (25.5 g).
- Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic solvent.
- Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting filter cake with hot water.
- Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.



Protocol 2: Synthesis of Quizalofop-P-ethyl

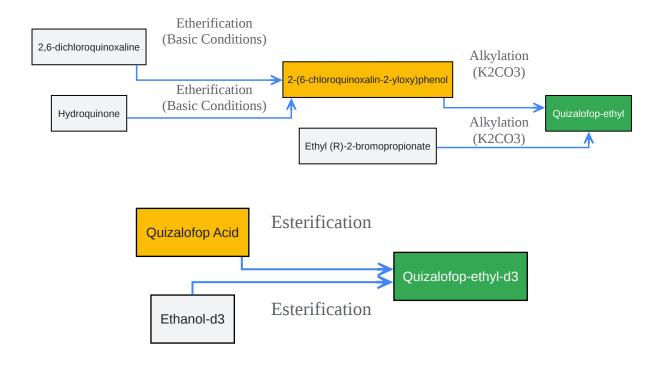
This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To synthesize **Quizalofop-ethyl-d3**, ethyl-d3 S(-)-tosyllactate would be used in place of the non-deuterated reactant.

- Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere, add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol), S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).
- Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress
 using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.
- Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for each wash.
- Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the product and dry to obtain Quizalofop-P-ethyl.

Visualization of Synthesis Pathway

The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the specific adaptation for the d3-labeled compound.





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